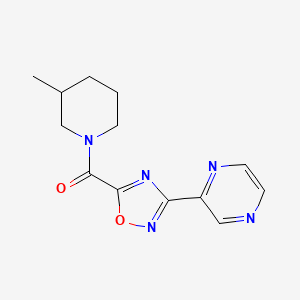
(3-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized by various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown that derivatives structurally related to (3-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel isoxazole-, 1,2,4 oxadiazole-, and pyrazol-methanone oxime derivatives has been reported, with these compounds evaluated for their antibacterial activity (Sangepu et al., 2016). Similarly, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, displaying potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Antimicrobial and Anticancer Evaluation
The investigation into compounds with similar frameworks has led to the discovery of their promising antimicrobial and anticancer properties. For example, some synthesized compounds have shown significant activity against bacterial strains and have been compared with standard drugs for their efficacy (Pandya et al., 2019). Furthermore, molecular docking studies on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents reveal their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis Techniques and Catalysis
Innovative synthesis techniques and the use of catalysts for the efficient production of related compounds have also been explored. For example, the highly regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach has been reported, demonstrating a simple procedure for generating complex structures efficiently (Alizadeh et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrazine and piperidine rings, are often involved in a wide range of biological activities . They may interact with various enzymes, receptors, or other proteins in the body. The exact target would depend on the specific compound and its structure.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target(s). For example, compounds containing pyrazine and piperidine rings have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-3-2-6-18(8-9)13(19)12-16-11(17-20-12)10-7-14-4-5-15-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWKZVMSMZWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
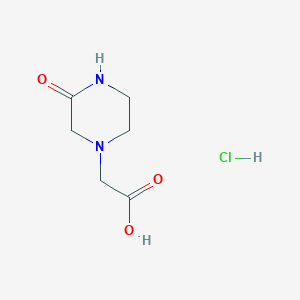
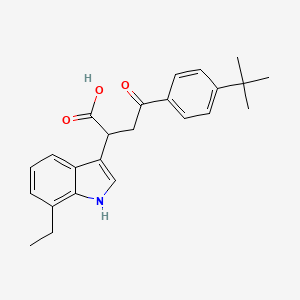
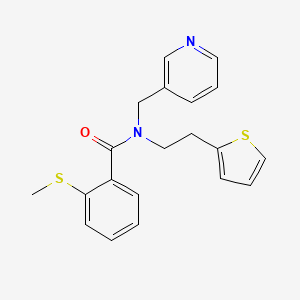
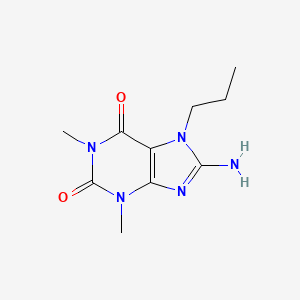
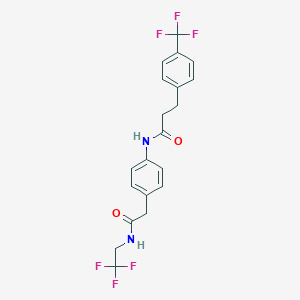
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
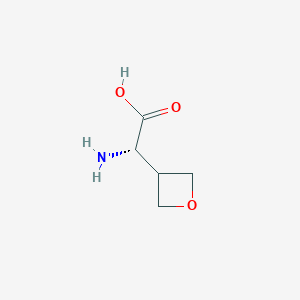
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)


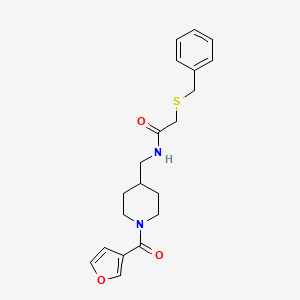

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)
